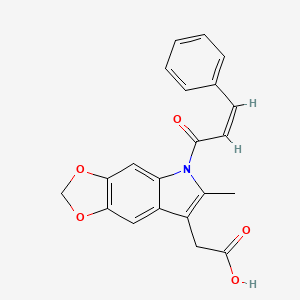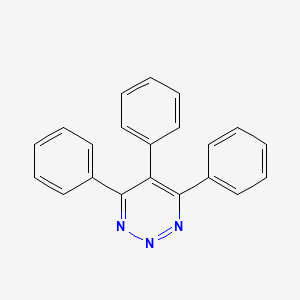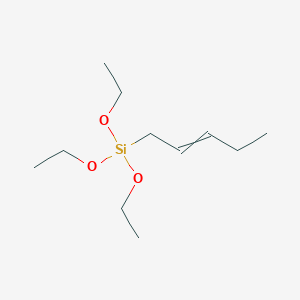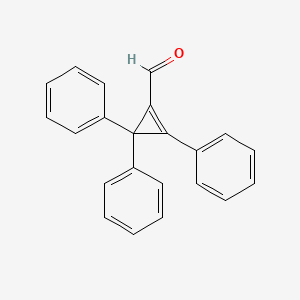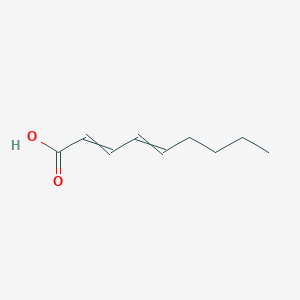
Nona-2,4-dienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Nona-2,4-dienoic acid can be synthesized through various organic synthesis methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired conjugated diene. The reaction conditions typically involve the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of polyunsaturated fatty acids derived from natural sources. This process can be optimized to selectively produce the desired diene configuration. The reaction conditions often include the use of metal catalysts such as palladium or nickel under controlled temperature and pressure .
Analyse Des Réactions Chimiques
Types of Reactions
Nona-2,4-dienoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, osmium tetroxide
Reduction: Palladium on carbon, lithium aluminum hydride
Substitution: Bromine, hydrogen halides
Major Products Formed
Oxidation: Epoxides, hydroxylated derivatives
Reduction: Saturated fatty acids
Substitution: Halogenated fatty acids
Applications De Recherche Scientifique
Nona-2,4-dienoic acid has various applications in scientific research:
Mécanisme D'action
The mechanism of action of nona-2,4-dienoic acid involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized by enzymes such as fatty acid desaturases and elongases, leading to the formation of bioactive metabolites. These metabolites can modulate cellular signaling pathways, including those involved in inflammation and oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexa-2,4-dienoic acid: A medium-chain fatty acid with six carbon atoms and two conjugated double bonds.
Deca-2,4-dienoic acid: A longer-chain fatty acid with ten carbon atoms and two conjugated double bonds.
Nona-2,5-dienoic acid: A structural isomer with double bonds at positions 2 and 5.
Uniqueness
Nona-2,4-dienoic acid is unique due to its specific double bond configuration, which imparts distinct chemical reactivity and biological activity. Its medium-chain length also allows it to serve as an intermediate in various metabolic and synthetic pathways, making it a versatile compound in both research and industrial applications .
Propriétés
Numéro CAS |
51109-34-3 |
|---|---|
Formule moléculaire |
C9H14O2 |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
nona-2,4-dienoic acid |
InChI |
InChI=1S/C9H14O2/c1-2-3-4-5-6-7-8-9(10)11/h5-8H,2-4H2,1H3,(H,10,11) |
Clé InChI |
YAWXLPDXHPHGPX-UHFFFAOYSA-N |
SMILES canonique |
CCCCC=CC=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


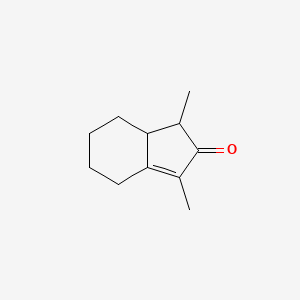
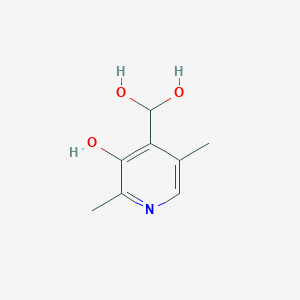
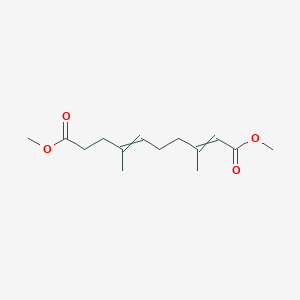

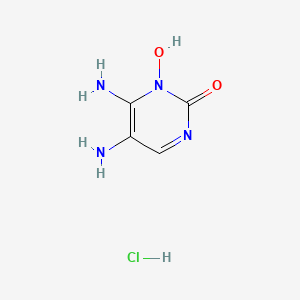
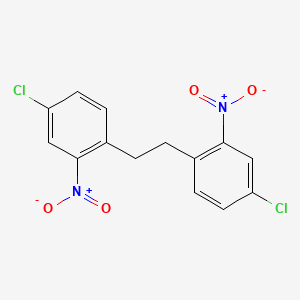
![3H-[1,2,4]Dithiazolo[4,3-a]benzimidazole](/img/structure/B14664389.png)
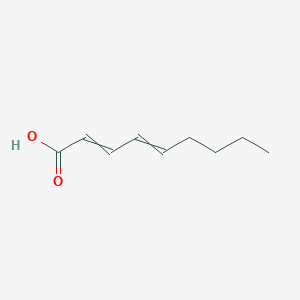
![(3,5-Dinitrophenyl)[2-(4-methylphenyl)-3-phenyl-1,2,4-oxadiazinan-4-yl]methanone](/img/structure/B14664396.png)

